cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate

Descripción general

Descripción

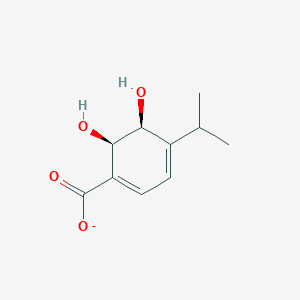

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate: is a chemical compound with the molecular formula C10H13O4. It is a conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid . This compound is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a cyclohexa-1,3-diene ring, along with a carboxylate group.

Métodos De Preparación

The synthesis of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives.

Isopropylation: The isopropyl group is introduced at the 4 position of the ring using isopropylating agents.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Análisis De Reacciones Químicas

Biodegradation Pathways and Enzymatic Reactions

This compound participates in microbial degradation pathways, particularly in xylene metabolism and aromatic hydrocarbon breakdown. Key enzymatic processes include:

Dioxygenase-Mediated Ring Cleavage

The cis-dihydroxylation of the aromatic ring precedes the action of extradiol dioxygenases (EC 1.14.12.25), which cleave the catechol intermediate. This reaction produces a dienoate derivative, facilitating further catabolism into central metabolic intermediates like 2-oxopent-4-enoate and 2-methylpropanoate .

| Enzyme | EC Number | Reaction Type | Product |

|---|---|---|---|

| Extradiol dioxygenase | 1.14.12.25 | Oxidative ring cleavage | 2-Oxopent-4-enoate derivatives |

Role in Cumate Degradation

In Pseudomonas species, this compound is an intermediate in the cumate degradation pathway (KEGG map00622). It undergoes sequential oxidation and decarboxylation to yield simpler aliphatic acids, which enter the TCA cycle .

Acid-Base Equilibria

As the conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid (pKa ≈ 4.5–5.0), it reversibly protonates under acidic conditions :

Oxidation Reactions

The ortho-dihydroxy groups render the compound susceptible to oxidation, particularly in the presence of metal ions or peroxidases, forming quinone-like structures .

Thermal and Hydrolytic Stability

-

Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming a dihydroxy-isopropylcyclohexadiene.

-

Hydrolysis : Stable in neutral aqueous solutions but undergoes esterification or lactonization under acidic/basic conditions.

Spectroscopic and Analytical Data

Key analytical parameters for reaction monitoring:

| Technique | Key Features |

|---|---|

| GC-MS | Molecular ion peak at m/z 197 (M⁻), fragments at m/z 153 (loss of CO₂). |

| NMR | δ 6.2–6.5 ppm (diene protons), δ 4.8–5.2 ppm (hydroxyl groups) . |

Industrial and Environmental Relevance

-

Bioremediation : Critical in degrading isopropyl-substituted aromatic pollutants via microbial pathways .

-

Synthetic biology : Engineered E. coli strains utilize this intermediate to produce biodegradable plastics .

This compound’s reactivity is central to both natural biodegradation processes and biotechnological applications. Further studies should explore its catalytic potential in green chemistry and metabolic engineering.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is , with a molecular weight of approximately 198.22 g/mol. The compound features a cyclohexadiene framework with hydroxyl groups at the 5 and 6 positions and a carboxylate group that plays a crucial role in its reactivity and interactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of derivatives of this compound. Results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential use in developing antioxidant therapies .

Agricultural Applications

The compound has been explored for its potential as a natural pesticide. Its ability to inhibit specific enzymes related to pest metabolism makes it a candidate for environmentally friendly pest control solutions.

Case Study: Insecticidal Activity

Research demonstrated that formulations containing this compound effectively reduced pest populations in controlled environments. The compound's action mechanism involves disrupting metabolic pathways in target insects .

Material Science

In material science, this compound is being investigated for its potential as a polymer additive. Its ability to enhance the thermal stability and mechanical properties of polymers could lead to improved materials for various industrial applications.

Case Study: Polymer Blends

A recent study focused on incorporating this compound into polyvinyl chloride (PVC) blends. Results showed enhanced thermal stability and tensile strength compared to standard PVC formulations .

Mecanismo De Acción

The mechanism of action of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups and carboxylate group play key roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

Comparación Con Compuestos Similares

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate can be compared with other similar compounds, such as:

cis-5,6-Dihydroxy-4-methylcyclohexa-1,3-dienecarboxylate: This compound has a methyl group instead of an isopropyl group, resulting in different chemical properties and reactivity.

cis-5,6-Dihydroxy-4-ethylcyclohexa-1,3-dienecarboxylate: The presence of an ethyl group instead of an isopropyl group affects its steric and electronic properties.

cis-5,6-Dihydroxy-4-propylcyclohexa-1,3-dienecarboxylate: This compound has a propyl group, leading to variations in its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Actividad Biológica

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a chemical compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C10H14O4

- Molecular Weight: 198.21576 g/mol

- CAS Registry Number: 18956-15-5

- IUPAC Name: this compound

Structure

The structure of this compound features a cyclohexadiene core with hydroxyl and isopropyl substituents, which contribute to its biological activity.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals.

Anti-inflammatory Effects

Studies indicate that this compound may have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of NF-kB Pathway: This pathway is crucial in regulating immune response and inflammation.

- Scavenging Free Radicals: The hydroxyl groups in its structure play a vital role in neutralizing free radicals.

- Modulation of Enzyme Activity: It affects enzymes involved in oxidative stress and inflammation.

Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant effects in vitro with IC50 values comparable to known antioxidants. |

| Study 2 | Showed anti-inflammatory effects in animal models by reducing edema and inflammatory markers. |

| Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating potential as a natural antimicrobial agent. |

Comparative Analysis

A comparative analysis of the biological activities of this compound with other similar compounds reveals its unique efficacy:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | High |

| This compound | High | High | Moderate |

Propiedades

IUPAC Name |

(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,8-9,11-12H,1-2H3,(H,13,14)/p-1/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZNWVREDOAOGD-DTWKUNHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C(C1O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429474 | |

| Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205652-50-2 | |

| Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.